(2-Morpholin-4-ylethyl)(phenylsulfonyl)amine
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Overview
Description
Scientific Research Applications
Antibiotic Activity Modulation
A study investigated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, a compound structurally related to (2-Morpholin-4-ylethyl)(phenylsulfonyl)amine, against standard and multi-resistant strains of various bacteria and fungi. The compound showed significant modulating activity, enhancing the efficacy of amikacin against Pseudomonas aeruginosa, suggesting its potential in combating multidrug-resistant microbial strains (Oliveira et al., 2015).
Synthetic Chemistry Applications
- Protecting Groups for Amines : Sulfinamides have been used as effective amine protecting groups, facilitating the selective synthesis of protected morpholines, demonstrating the versatility of related sulfonyl compounds in synthetic chemistry (Fritz et al., 2011).
- Heterocycle Synthesis : The synthesis of 6- and 7-membered N-heterocycles using α-phenylvinylsulfonium salts has been reported, illustrating the utility of sulfonium salts in the regio- and diastereoselective formation of complex morpholine structures (Matlock et al., 2015).
Material Science
- Ionic Liquids : Research on N-(2-methoxyethyl)-substituted morpholinium- and piperidinium-based ionic liquids highlighted their significant electrochemical properties and potential applications in material sciences, emphasizing the importance of morpholine derivatives in developing new materials (Komayko et al., 2018).
- Proton Exchange Membranes : A study on sulfonated poly(aryl ether sulfone) containing pendant quaternary ammonium groups for proton exchange membranes showcased how modifications with sulfonyl and morpholine groups can enhance material properties for energy applications (Zhang et al., 2010).
Medicinal Chemistry
- HIV-1 Replication Inhibitors : Novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, containing morpholine moieties, were synthesized and identified as inhibitors of HIV-1 replication, demonstrating the therapeutic potential of such compounds (Che et al., 2015).
- Antimicrobial Agents : The design and synthesis of new 1,2,4-triazole derivatives containing a morpholine moiety as antimicrobial agents were explored, indicating the effectiveness of morpholine derivatives against various microbial infections (Sahin et al., 2012).
Mechanism of Action
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c15-18(16,12-4-2-1-3-5-12)13-6-7-14-8-10-17-11-9-14/h1-5,13H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKSUODDVIVDEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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